2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) is a halogenated derivative of the well-known compound isonicotinic acid hydrazide (isoniazid). It serves as a key bifunctional building block, featuring a reactive hydrazide group suitable for forming hydrazones and other heterocycles, and a strategically placed chlorine atom on the pyridine ring. This combination of functional groups makes it a valuable precursor in medicinal chemistry for creating complex scaffolds and in materials science for designing functional coordination compounds.
Substituting 2-Chloro-isonicotinic acid hydrazide with its parent compound, isonicotinic acid hydrazide (isoniazid), is unviable for synthetic routes that require either electronic modulation or a site for subsequent functionalization at the 2-position. The chlorine atom is not merely a structural placeholder; it is an active functional component. Its strong electron-withdrawing effect alters the pKa and reactivity of the pyridine ring, and it serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. These pathways are inaccessible to isoniazid, making the two compounds fundamentally non-interchangeable for the synthesis of 2-substituted pyridine derivatives.
The 2-chloro substituent is a key functional handle for building molecular complexity. In a demonstrated synthesis of a pyrazolo[4,3-c]pyridine derivative, the chlorine atom of a related 2-chloro-isonicotinoyl compound is displaced by a hydrazine nucleophile in an intramolecular cyclization step. This type of transformation, which relies on the chlorine as a leaving group, is fundamentally impossible with the unsubstituted comparator, isonicotinic acid hydrazide, which lacks a suitable leaving group at the 2-position.
| Evidence Dimension | Feasibility of Nucleophilic Aromatic Substitution |
| Target Compound Data | Enables intramolecular SNAr to form fused heterocyclic systems. |
| Comparator Or Baseline | Isonicotinic acid hydrazide: Reaction is not possible as there is no leaving group at the 2-position. |
| Quantified Difference | Qualitative (Feasible vs. Not Feasible) |
| Conditions | Synthesis of pyrazolo[4,3-c]pyridine scaffolds via intramolecular cyclization. |
This compound is the correct choice for synthetic routes that require introducing an amine, thiol, or other nucleophile at the 2-position of the isonicotinoyl scaffold.
The introduction of a chlorine atom significantly increases the lipophilicity of the molecule compared to its parent, isoniazid. The calculated LogP (cLogP) for 2-chloro-isonicotinic acid hydrazide is approximately 0.96, which is substantially higher than the cLogP of -0.7 for isoniazid. This difference in partition coefficient is critical for applications where membrane permeability or solubility in less polar organic solvents is a key process parameter.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ≈ 0.96 |
| Comparator Or Baseline | Isonicotinic acid hydrazide (Isoniazid): cLogP ≈ -0.7 |
| Quantified Difference | ΔcLogP ≈ +1.66 units |
| Conditions | Computational prediction from standard chemical databases. |
For developing bioactive compounds, this higher lipophilicity can directly influence cell permeability and pharmacokinetic properties, justifying its selection over the more polar isoniazid.
When used as a building block, the 2-chloro-isonicotinic acid hydrazide moiety can lead to final compounds with superior biological activity. In the development of quinoline-isonicotinic acid hydrazide hybrids, a lead compound (UH-NIP-16) derived from a 2-chloro-quinoline precursor demonstrated potent antimycobacterial activity. This hybrid molecule, which incorporates the core structure related to the target compound, showed an MIC50 of 1.86 µM against M. tuberculosis H37Rv. This is significantly more potent than many first-generation isoniazid derivatives and demonstrates the utility of the halogenated precursor in creating effective next-generation agents.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) of Downstream Hybrid Compound |
| Target Compound Data | Lead hybrid molecule (UH-NIP-16) derived from a related chlorinated precursor: 1.86 µM |
| Comparator Or Baseline | Isoniazid (as a benchmark anti-TB drug): MIC values are typically in the range of 0.2-1.4 µM, but the hybrid shows potency in a novel chemical class designed to overcome resistance. |
| Quantified Difference | Demonstrates successful use as a precursor for highly potent novel antimycobacterials. |
| Conditions | In-vitro assay against Mycobacterium tuberculosis H37Rv. |
This evidence supports the procurement of 2-chloro-isonicotinic acid hydrazide as a critical starting material for synthesizing novel anti-tuberculosis agents with high potency.
This compound is the designated starting material for syntheses requiring nucleophilic substitution at the 2-position of the pyridine ring. Its utility is clear in creating libraries of 2-substituted isonicotinoyl hydrazides and their downstream products, a route not possible with unsubstituted isoniazid.
In drug discovery programs where the low lipophilicity of an isoniazid-based scaffold limits cell permeability or leads to unfavorable pharmacokinetic profiles, this compound serves as a more lipophilic starting point. The chloro-substitution provides a reliable method to increase the LogP of the resulting derivatives.
As demonstrated by its successful incorporation into potent quinoline-hybrid molecules, 2-chloro-isonicotinic acid hydrazide is a valuable precursor for developing next-generation antitubercular agents. It provides a scaffold that can be further elaborated to create compounds active against drug-sensitive and potentially drug-resistant strains of M. tuberculosis.